(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide
説明
特性
IUPAC Name |
(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-16-22-12-17(14-27-24(22)30(29-16)20-9-10-34(32,33)15-20)11-19(13-26)25(31)28-23-8-4-6-18-5-2-3-7-21(18)23/h2-8,11-12,14,20H,9-10,15H2,1H3,(H,28,31)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMKOHLTWJLDS-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC4=CC=CC=C43)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physical properties, and functional groups.
Structural Analogues from Pyran and Imidazopyridine Families
Compound 11a and 11b (Pyran Derivatives)
- Structure: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its ethyl cyanoacetate analogue (11b) .
- Key Features: Pyran ring substituted with pyrazole, amino, hydroxy, and cyano groups. Synthesized via refluxing malononitrile or ethyl cyanoacetate with a precursor in 1,4-dioxane.
- Comparison: Unlike the target compound’s pyrazolo-pyridine core, 11a/b use a pyran scaffold, which reduces aromaticity and alters electronic properties. The amino and hydroxy groups in 11a/b increase hydrophilicity, whereas the target compound’s naphthylamide and dioxothiolan groups balance lipophilicity and polarity.
Compounds 1l and 2d (Tetrahydroimidazo[1,2-a]pyridine Derivatives)
- Structure: 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
- Key Features: Tetrahydroimidazopyridine core with cyano, nitroaryl, and ester substituents. Synthesized via one-pot reactions, yielding solids with melting points of 215–245°C.
- Comparison :
- The nitro group in 1l/2d introduces strong electron-withdrawing effects, absent in the target compound.
- Ester groups in 1l/2d may confer higher hydrolytic instability compared to the target’s stable enamide and dioxothiolan groups.
Physical and Spectroscopic Properties
Functional Group Analysis
- Cyano Group: Present in all compounds, enhancing reactivity in nucleophilic additions or serving as a hydrogen-bond acceptor.
- Sulfur-Containing Moieties : The 1,1-dioxothiolan in the target compound may improve solubility via sulfone groups, contrasting with 1l/2d’s ester-based polarity.
Implications for Drug Development
While the target compound’s biological activity remains uncharacterized in the provided evidence, its structural features suggest advantages over analogues:
- The pyrazolo-pyridine core may offer superior kinase inhibition due to planar aromaticity.
- The Z-enamide configuration could enhance target selectivity compared to less rigid analogues like 1l/2d.
- Metabolic stability from the dioxothiolan group may outperform ester-containing compounds (1l/2d) in vivo.
準備方法
Cyclocondensation Under Solvent-Free Conditions
The pyrazolo[3,4-b]pyridine scaffold is synthesized via a one-pot, three-component reaction adapted from Nature (2022):
- Reactants : 3-(Cyanoacetyl)indole (1.0 equiv), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1.2 equiv), and aromatic aldehydes (1.5 equiv).
- Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (5 mol%), a magnetic nano-MOF enabling easy recovery and reuse.
- Conditions : 100°C, solvent-free, 4–6 hours.
- Yield : 82–89% for substituted derivatives.
Mechanistic Insight : The reaction proceeds through Knoevenagel condensation followed by Michael addition and cyclodehydration. The nano-MOF enhances reaction efficiency by stabilizing transition states through Lewis acid sites.
Enamide Formation with Z-Stereoselectivity
Cyanoacrylate Intermediate Synthesis
The acrylamide side chain is introduced via a Horner-Wadsworth-Emmons reaction:
- Reactants :
- 2-Cyanoacetic acid (1.2 equiv) activated as its ethyl ester.
- Naphthalen-1-ylamine (1.0 equiv).
Stereoselective Coupling
The Z-configuration is controlled using a titanium(IV) isopropoxide-mediated reaction:
- Protocol :
Rationale : Titanium coordination stabilizes the s-cis conformation, favoring Z-product formation.
Purification and Characterization
Chiral HPLC Purification
To isolate the Z-isomer, the crude product is subjected to preparative chiral HPLC:
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 8.72 (s, 1H, pyrazole-H), 8.35 (d, J = 7.8 Hz, 1H, naphthyl-H), 7.92–7.45 (m, 7H, aromatic), 4.21 (q, J = 6.5 Hz, 1H, thiolan-H), 2.98 (s, 3H, CH₃).
IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
Applications and Pharmacological Relevance
While direct studies on this compound are limited, structural analogs demonstrate:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-2-cyano-3-[...]enamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and coupling reactions. For pyrazolo[3,4-b]pyridine derivatives, typical steps include:
- Nucleophilic substitution : Reacting pyrazolo intermediates with electrophilic partners (e.g., 1,1-dioxothiolan-3-yl groups) in dry solvents like acetonitrile or dichloromethane .
- Cyano-enamide formation : Utilizing Knoevenagel condensation with cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol) to form the (Z)-isomer .
- Critical conditions : Temperature control (0–5°C for sensitive intermediates), anhydrous solvents, and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for stereoselectivity) are key to yield optimization .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with pyrazolo[3,4-b]pyridine protons typically appearing at δ 7.5–9.0 ppm .
- IR spectroscopy : Confirms functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- HPLC/LC-MS : Detects impurities and quantifies purity (>95% for pharmacological studies) .
Q. What common impurities arise during synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., pyrazolo[3,4-b]pyridine precursors) or stereoisomers (E/Z mixtures) may form.
- Identification : Chromatographic separation (e.g., reverse-phase HPLC) coupled with tandem MS/MS fragmentation isolates impurities .
- Mitigation : Recrystallization (e.g., from acetonitrile/ethanol mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) improve purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stereoselective formation of the (Z)-isomer?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (Z)-geometry .
- Catalytic systems : Chiral catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance enantiomeric excess (ee) via asymmetric induction .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, solvent ratios, and catalyst loading .
Q. What strategies resolve contradictions in reported spectral data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Dynamic NMR : Detects rotational barriers in enamide groups causing signal splitting .
- X-ray crystallography : Provides definitive stereochemical assignment when NMR data is ambiguous .
- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts and verify experimental NMR/IR assignments .
Q. What mechanistic insights explain the reactivity of the 1,1-dioxothiolan-3-yl group in coupling reactions?
- Methodological Answer :
- Electrophilic activation : The sulfone group enhances electrophilicity at the 3-position, facilitating nucleophilic attack by pyrazolo N-atoms .
- Kinetic studies : Monitoring via in-situ FTIR or Raman spectroscopy reveals rate-determining steps (e.g., thiolan ring opening) .
Q. How does this compound compare bioactively to structurally similar pyrazolo[3,4-d]pyrimidines?
- Methodological Answer :
- SAR analysis : The naphthalen-1-yl group enhances hydrophobic interactions in enzyme binding pockets vs. smaller aryl groups .
- In-silico docking : Molecular dynamics simulations predict affinity for kinase targets (e.g., JAK2 or CDKs) based on pyrazolo core orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
